molecular formula C24H34O2 B14511418 1,1'-(2-Methylpropane-1,1-diyl)bis(4-butoxybenzene) CAS No. 62897-50-1

1,1'-(2-Methylpropane-1,1-diyl)bis(4-butoxybenzene)

Cat. No.: B14511418
CAS No.: 62897-50-1
M. Wt: 354.5 g/mol
InChI Key: VBORVBDEKHHGJY-UHFFFAOYSA-N
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Description

1,1’-(2-Methylpropane-1,1-diyl)bis(4-butoxybenzene): is an organic compound characterized by its unique structure, which includes two butoxybenzene groups connected by a 2-methylpropane-1,1-diyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2-Methylpropane-1,1-diyl)bis(4-butoxybenzene) typically involves the reaction of 4-butoxybenzene with a suitable alkylating agent that introduces the 2-methylpropane-1,1-diyl group. One common method involves the use of Friedel-Crafts alkylation, where 4-butoxybenzene reacts with 2-methylpropane-1,1-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2-Methylpropane-1,1-diyl)bis(4-butoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1,1’-(2-Methylpropane-1,1-diyl)bis(4-butoxybenzene) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1’-(2-Methylpropane-1,1-diyl)bis(4-butoxybenzene) exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(2-Methylpropane-1,1-diyl)diurea: Similar in structure but contains urea groups instead of butoxybenzene.

    1,1’-(3-Methyl-1-propene-1,3-diyl)bis(benzene): Contains a different alkyl linkage.

    1,1’-(2-Butyne-1,4-diyl)bis(benzene): Features a butyne linkage instead of a 2-methylpropane-1,1-diyl group.

Uniqueness

1,1’-(2-Methylpropane-1,1-diyl)bis(4-butoxybenzene) is unique due to its specific combination of butoxybenzene groups and the 2-methylpropane-1,1-diyl linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62897-50-1

Molecular Formula

C24H34O2

Molecular Weight

354.5 g/mol

IUPAC Name

1-butoxy-4-[1-(4-butoxyphenyl)-2-methylpropyl]benzene

InChI

InChI=1S/C24H34O2/c1-5-7-17-25-22-13-9-20(10-14-22)24(19(3)4)21-11-15-23(16-12-21)26-18-8-6-2/h9-16,19,24H,5-8,17-18H2,1-4H3

InChI Key

VBORVBDEKHHGJY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC)C(C)C

Origin of Product

United States

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